molecular formula C9H11BrO2S B1383200 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol CAS No. 1823954-25-1

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol

Cat. No. B1383200
CAS RN: 1823954-25-1
M. Wt: 263.15 g/mol
InChI Key: JIAHVVIMRRZYBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol” were not found, related compounds such as “3-Bromo-4-methyl-benzenesulfonyl chloride” and “4-Bromophenyl methyl sulfone” are synthesized through various organic reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Strategies : A study by Das et al. (2009) discusses a novel strategy for synthesizing substituted benzenes, which is relevant to understanding the synthesis pathways of related compounds like 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol.

  • Functionalization and Complexation : Tavman (2006) provides insights into the synthesis and characterization of benzimidazole derivatives and their complexes, highlighting the importance of functionalization in compounds similar to 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol (Tavman, 2006).

  • Reaction Dynamics : The work of Grob and Spaar (1970) on solvolysis reactions of bromodienes in ethanol provides insights into the reaction dynamics of similar bromo-substituted compounds.

Spectroscopy and Structural Analysis

  • Spectroscopic Properties : An investigation into the structure and spectroscopic properties of bromo-substituted benzanthrone by Kirilova et al. (2018) highlights the techniques used to analyze compounds like 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol.

  • Mass Spectrometry in Drug Analysis : The study by Holman et al. (2008) explores the use of mass spectrometry in analyzing drug metabolites, which is relevant for understanding the fragmentation and structure of similar compounds.

Applications in Biological and Pharmaceutical Research

  • Biologically Active Compounds Synthesis : Akbaba et al. (2010) discuss the synthesis of a biologically active natural product, which is pertinent to understanding the potential applications of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol in drug development.

  • Coenzyme Analogues and Enzyme Systems : Research by Gunsalus et al. (1978) on coenzyme analogues and their activity in enzyme systems could provide insights into the biological interactions of similar compounds.

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)sulfinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7-2-3-8(6-9(7)10)13(12)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAHVVIMRRZYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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